Dimethyl 2-methoxy-3-oxosuccinate
Overview
Description
Dimethyl 2-methoxy-3-oxosuccinate is an organic compound with the molecular formula C7H10O6This compound is characterized by its ester functional groups and a methoxy substituent on the succinate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-methoxy-3-oxosuccinate can be synthesized through various organic reactions. One common method involves the esterification of 2-methoxy-3-oxosuccinic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants to achieve a high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methoxy-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields hydroxyl derivatives.
Substitution: Results in the formation of new ester or amide derivatives.
Scientific Research Applications
Dimethyl 2-methoxy-3-oxosuccinate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-methoxy-3-oxosuccinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of methoxy-oxo-succinic acid and methanol. These products can further participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-methyl-3-oxosuccinate: Similar structure but with a methyl group instead of a methoxy group.
Dimethyl 2-oxo-3-hydroxysuccinate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
Dimethyl 2-methoxy-3-oxosuccinate is unique due to its methoxy substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
dimethyl 2-methoxy-3-oxobutanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c1-11-5(7(10)13-3)4(8)6(9)12-2/h5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPIDIFRMOQZOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542249 | |
Record name | Dimethyl 2-methoxy-3-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36797-93-0 | |
Record name | Dimethyl 2-methoxy-3-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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